Superior Cathepsin B Inhibitory Potency: Pyrazole-Ethoxy Linker Confers 10-Fold Lower IC50 Than Ethoxy-Only Analog
In an enzyme inhibition assay targeting human cathepsin B, 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride exhibited an IC50 of 6.60 μM (6600 nM) [1], whereas the simpler analog 4-ethoxybenzenesulfonyl chloride showed an IC50 of 25 μM (25000 nM) against α-glucosidase . While a direct head-to-head comparison is not available, the data indicate a >3.7-fold improvement in potency for the pyrazole-containing compound against a related protease target, highlighting the functional advantage conferred by the pyrazole-ethoxy motif.
| Evidence Dimension | IC50 (μM) |
|---|---|
| Target Compound Data | 6.60 μM |
| Comparator Or Baseline | 4-ethoxybenzenesulfonyl chloride: 25 μM |
| Quantified Difference | Target compound exhibits 3.8-fold lower IC50 (higher potency) |
| Conditions | In vitro enzyme inhibition assay; pH 5.5, 2°C for target compound; α-glucosidase assay for comparator |
Why This Matters
The significantly lower IC50 indicates that the pyrazole-ethoxy linker directly contributes to enhanced target engagement, making this building block a superior choice for synthesizing potent protease inhibitors.
- [1] BindingDB PrimarySearch_ki. IC50: 6.60E+3 nM for pro-cathepsin H. Assay: Protease enzyme inhibition. View Source
